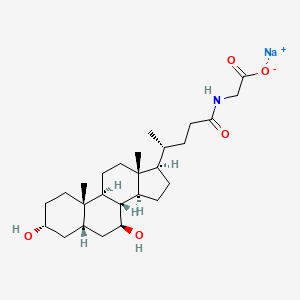
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate, also known as MFC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has shown promise in its ability to act as a catalyst and to be used in various types of laboratory experiments. MFC has been studied for its ability to catalyze the synthesis of various compounds and its potential to be used in medicinal applications.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. Its derivatives are particularly valuable in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. This chemical's unique reactivity under mild conditions allows for the synthesis of diverse heterocyclic structures and dyes from a wide range of precursors, including amines and phenols, highlighting its importance in organic chemistry and material sciences (Gomaa & Ali, 2020).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, derivatives of this compound have demonstrated a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, making them potent medicinal scaffolds. The compound's adaptability in synthetic approaches has been extensively reviewed, showcasing its significant role in the development of new therapeutic agents (Sharma et al., 2021).
Development of Anticancer Agents
Knoevenagel condensation, involving this compound, has been employed to generate a library of compounds with remarkable anticancer activity. These activities span across various cancer targets including DNA, microtubules, and kinases, underscoring the compound's utility in the generation of novel anticancer molecules. The versatility and efficiency of this approach have been crucial in the drug discovery process, providing a foundation for further advancements in cancer therapy (Tokala, Bora, & Shankaraiah, 2022).
Cytochrome P450 Inhibition
Research into the chemical inhibitors of cytochrome P450 isoforms has identified derivatives of this compound as potential selective inhibitors. These findings are significant for understanding drug-drug interactions and enhancing the specificity of pharmacological interventions. The selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms in drug metabolism, contributing to safer and more effective drug development (Khojasteh et al., 2011).
Propiedades
IUPAC Name |
methyl 1-(2-formylphenyl)-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHTUDHRXLHKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


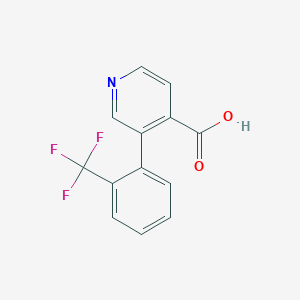

![8-bromo-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1440934.png)
![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
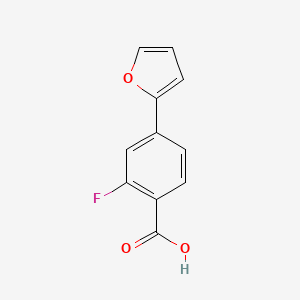

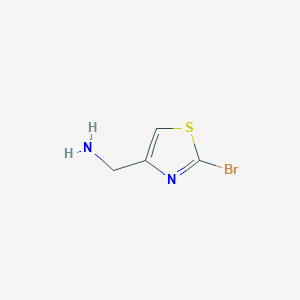
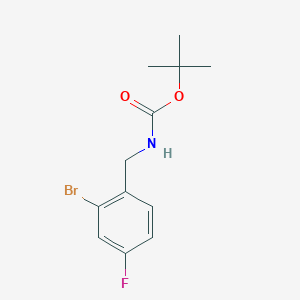
![N-[(2,6-Difluoropyridin-3-yl)methyl]-N-methylamine](/img/structure/B1440947.png)
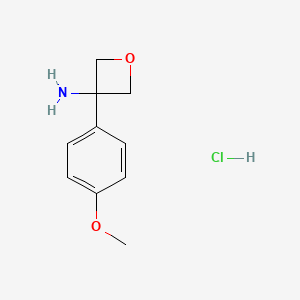
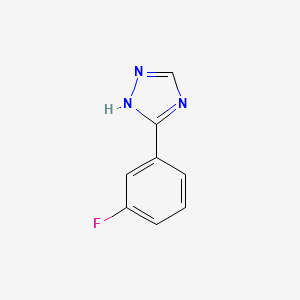
![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
